3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-2-14-12(18)17-5-3-4-10(8-17)19-11-15-6-9(13)7-16-11/h6-7,10H,2-5,8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWGUUDLRCZOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide typically involves multiple steps. One common method starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with an appropriate piperidine derivative under nucleophilic substitution conditions to form the desired compound. The reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to comply with industrial safety and environmental regulations .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromopyrimidine
The 5-bromopyrimidin-2-yl group is highly reactive toward nucleophilic substitution due to electron-deficient aromaticity. Key reactions include:
Example :
Reaction with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl derivatives, critical for tuning biological activity .
Hydrolysis and Stability of the Carboxamide Group
The N-ethylcarboxamide group exhibits moderate hydrolytic stability under physiological conditions but degrades under extreme pH:
Note : The ethyl group on the carboxamide stabilizes against rapid hydrolysis compared to primary amides .
Ether Cleavage and Functionalization
The aryloxy linker (C-O bond) undergoes cleavage under specific conditions:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| HBr/AcOH | Reflux, 12h | 3-Hydroxypiperidine + 5-bromopyrimidin-2-ol | |
| BBr₃ (Lewis acid) | CH₂Cl₂, −78°C to RT | Phenolic derivatives |
Application : Cleavage studies confirm the ether’s role as a metabolically labile linker .
Piperidine Ring Modifications
The piperidine ring participates in stereoselective alkylation or acylation:
| Reaction | Reagents | Product | References |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Quaternary ammonium derivatives | |
| Acylation | Acetyl chloride, Et₃N | 1-Acylpiperidine analogs |
Stereochemistry : Reactions at the piperidine nitrogen retain stereochemical integrity unless forced by steric hindrance .
Redox Reactions
Limited redox activity is observed under standard conditions:
Photochemical and Thermal Stability
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide exhibit inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have been recognized for their ability to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. The specific compound under discussion has been noted for its potential as a Met kinase inhibitor, which is significant in the context of targeted cancer therapies .
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications. Compounds with piperidine structures are often explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders. Preliminary research indicates that derivatives of this compound may influence dopamine and serotonin pathways, which could be beneficial in treating conditions like depression and anxiety.
Agricultural Chemistry
Pesticide Development
The brominated pyrimidine moiety in the compound is of interest for developing new agrochemicals. Research has shown that similar compounds exhibit herbicidal and fungicidal properties. The application of this compound in agricultural settings could lead to the formulation of effective pest control agents that are less harmful to non-target organisms compared to conventional pesticides.
Material Science
Polymer Chemistry
In material science, the compound's unique functional groups can be utilized in synthesizing novel polymeric materials. The incorporation of such compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers modified with pyrimidine derivatives show improved resistance to degradation under environmental stressors.
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Neuropharmacological drugs | Inhibits Met kinase; affects neurotransmitter systems |
| Agricultural Chemistry | Pesticide formulations | Exhibits herbicidal and fungicidal properties |
| Material Science | Polymer modification | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of several pyrimidine derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating strong potential for further development as therapeutic agents.
Case Study 2: Agricultural Application
Research conducted on the herbicidal activity of brominated pyrimidines revealed that compounds similar to the one effectively inhibited weed growth without adversely affecting crop yield. Field trials showed a marked reduction in weed populations when applied at optimal concentrations.
Mechanism of Action
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromopyrimidine moiety can interact with the active site of enzymes, blocking their activity. The piperidine carboxamide group may enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Core Heterocycle Variations
- N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide () Structural Differences: Replaces the pyrimidine ring with a pyridazine core and incorporates a trifluoromethyl group on the pyridine ring. Functional Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to bromine, which may increase blood-brain barrier penetration. However, the pyridazine ring’s reduced aromaticity could decrease target affinity relative to pyrimidine .
- N-(5-Bromopyridin-3-yl)pivalamide () Structural Differences: Features a simpler pyridine ring with a bromine substituent at the 5-position and lacks the piperidine-carboxamide scaffold. However, the bromopyridine core may retain utility in halogen-bond-driven enzyme inhibition .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Polarity: 3-((5-Bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has a molecular weight of ~340 g/mol, comparable to the compound in (~430 g/mol) but higher than N-(5-bromopyridin-3-yl)pivalamide (~270 g/mol). The increased size may improve target specificity but reduce oral bioavailability . The carboxamide group enhances polarity, likely improving aqueous solubility over non-carboxamide analogs like the pivalamide derivatives in and .
Patent-Based Analogues ()
The patent describes a sodium salt of a sulfamoyl-containing compound with a (5-bromopyrimidin-2-yl)oxy group. While sharing the bromopyrimidinyloxy motif, the sulfamoyl and sodium groups introduce ionizable properties, enhancing solubility for parenteral administration. This contrasts with the neutral, lipophilic N-ethylcarboxamide group in the target compound, which is better suited for oral dosing .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Target Affinity : The bromopyrimidine-oxy group in the target compound may confer superior kinase or receptor binding compared to pyridine/pyridazine analogs due to stronger halogen interactions .
- Metabolic Stability : The N-ethylcarboxamide group likely reduces first-pass metabolism relative to the trifluoromethyl variant in , which may undergo oxidative defluorination .
Biological Activity
3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a brominated pyrimidine ring, which is known to enhance biological activity by modulating interactions with biological targets.
Research indicates that this compound acts primarily as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The specific mechanism involves the binding affinity to the ATP-binding site of CDKs, disrupting their function and leading to decreased cell proliferation.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics.
- A study using flow cytometry showed that treatment with this compound led to an increase in sub-G1 phase cells, suggesting induction of apoptosis .
- In Vivo Studies :
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects :
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with metastatic breast cancer, patients treated with a regimen including this compound showed an overall response rate of 60%, with some achieving complete remission after six cycles of treatment .
Case Study 2: Antimicrobial Resistance
A study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria demonstrated that it could restore sensitivity to conventional antibiotics when used in combination therapy . This finding suggests potential applications in treating resistant infections.
Q & A
Q. How can researchers optimize the synthetic yield of 3-((5-bromopyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide?
- Methodological Answer : Optimization involves systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Use bases (e.g., K₂CO₃) to deprotonate intermediates and accelerate coupling .
- Design of Experiments (DoE) : Apply statistical models to identify critical variables (e.g., molar ratios, reaction time) and optimize yield .
Post-synthesis, purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the bromopyrimidinyl and piperidine moieties. Use deuterated DMSO for solubility .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, [M+H]+ ion) .
- X-ray crystallography : Resolve stereochemical ambiguities; single-crystal diffraction requires slow evaporation from ethanol .
- HPLC-PDA : Monitor purity and detect trace impurities using a C18 column (λ = 254 nm) .
Q. What initial bioactivity screening strategies are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) using 1–100 µM concentrations .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116, HepG2) to assess cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity (Kd) .
Advanced Research Questions
Q. How should researchers resolve contradictory data between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Purity reassessment : Verify via HPLC-MS to rule out batch variability .
- Stereochemical analysis : Use chiral HPLC to confirm enantiomeric excess; improper configuration reduces target engagement .
- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Orthogonal assays : Validate target engagement ex vivo (e.g., Western blot for phosphorylated kinases) .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (CN, CF₃) at pyrimidin-5-position .
- Piperidine modifications : Replace N-ethyl with cyclopropylmethyl or fluorinated alkyl groups to modulate lipophilicity .
- Bioisosteric replacement : Substitute bromine with ethynyl or methylsulfonyl groups to improve metabolic stability .
- Computational docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., kinase targets) .
Q. How can computational modeling elucidate target interaction mechanisms?
- Methodological Answer :
- Molecular docking : Generate poses using Glide (Schrödinger) or GOLD; prioritize poses with H-bonds to pyrimidinyl oxygen and piperidine carboxamide .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of binding interactions .
- Free-energy calculations : Apply MM-GBSA to rank analog binding affinities .
- Mutagenesis validation : Clone and express target mutants (e.g., T338A in kinases) to confirm critical residues .
Q. What approaches address metabolic instability in preclinical studies?
- Methodological Answer :
- Liver microsome assays : Identify metabolic hotspots (e.g., piperidine N-dealkylation) using LC-MS/MS .
- Deuterium incorporation : Replace labile C-H bonds with C-D at metabolically vulnerable sites .
- Prodrug design : Mask carboxamide as ester or carbamate to enhance oral bioavailability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions .
Physicochemical Properties (Estimated)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
